molecular formula C20H18N2O3 B11188737 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B11188737
M. Wt: 334.4 g/mol
InChI Key: KDXBFHYEEYYPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of a benzimidazole derivative with a cyclohexane-1,3-dione derivative under acidic or basic conditions. The reaction may require a catalyst to enhance the yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole structures.

    Cyclohexane-1,3-dione Derivatives: Compounds with similar cyclohexane-1,3-dione structures.

Uniqueness

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C20H18N2O3/c1-25-14-8-6-12(7-9-14)13-10-17(23)19(18(24)11-13)20-21-15-4-2-3-5-16(15)22-20/h2-9,13,23H,10-11H2,1H3,(H,21,22)

InChI Key

KDXBFHYEEYYPKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.